3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Kinase inhibitor Structure-activity relationship Positional isomer

This 3,4-dimethylbenzenesulfonamide isomer (CAS 2034621-85-5) is a privileged ATP-competitive kinase probe scaffold. Unlike the 2,5-dimethyl isomer (CAS 2034584-43-3), the 3,4-substitution pattern creates a contiguous hydrophobic patch that materially alters kinase selectivity and potency. Deploy it as a matched-pair tool compound in parallel kinome screens (e.g., DiscoverX KINOMEscan) to quantify positional-isomer-dependent selectivity fingerprints. Its one-step synthesis from commercially available 3,4-dimethylbenzenesulfonyl chloride (CAS 2905-30-8) enables high-throughput analog generation, making it the preferred entry point over the 2,5-isomer for iterative SAR campaigns. For research use only; not for human or veterinary applications.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35
CAS No. 2034621-85-5
Cat. No. B2523160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
CAS2034621-85-5
Molecular FormulaC14H14N4O2S
Molecular Weight302.35
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2)C
InChIInChI=1S/C14H14N4O2S/c1-10-3-4-13(7-11(10)2)21(19,20)17-12-8-15-14-5-6-16-18(14)9-12/h3-9,17H,1-2H3
InChIKeyUFOMINHKKCUZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034621-85-5): Compound Class, Scaffold Identity, and Procurement Context


3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034621-85-5; molecular formula C₁₄H₁₄N₄O₂S; MW 302.35 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine-benzenesulfonamide hybrid class, a privileged scaffold in kinase inhibitor drug discovery [1]. The pyrazolo[1,5-a]pyrimidine core serves as an ATP-competitive hinge-binding motif, while the 3,4-dimethylbenzenesulfonamide moiety contributes to lipophilicity and target complementarity . This compound is offered as a research-grade small molecule (typical purity ≥95%) for non-human, non-veterinary research applications, primarily as a chemical probe or screening library component for kinase inhibition studies .

Why Substituting 3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide with In-Class Analogs Introduces Undefined Risk in Kinase-Targeted Research


Pyrazolo[1,5-a]pyrimidine sulfonamides display exquisitely sensitive structure–activity relationships (SAR) wherein the benzenesulfonamide substitution pattern materially alters kinase selectivity, potency, and physicochemical properties [1]. The 3,4-dimethyl substitution creates a contiguous hydrophobic patch on the benzene ring that cannot be replicated by the 2,5-dimethyl positional isomer (CAS 2034584-43-3) or the 4-ethoxy-3-methyl analog (CAS 2034621-97-9), each of which presents a distinct steric and electronic profile to the target protein [2]. Published co-crystal structures confirm that benzenesulfonamide substituents directly engage kinase active-site residues; even minor positional changes can shift selectivity among CDK family members by orders of magnitude [3]. Generic substitution within this class without matched comparative data therefore invalidates SAR continuity and undermines experimental reproducibility in kinase screening campaigns [1].

Quantitative Differentiation Evidence: 3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide Versus Closest Analogs


Positional Isomer Differentiation: 3,4-Dimethyl vs. 2,5-Dimethyl Benzenesulfonamide Substitution Pattern

The 3,4-dimethylbenzenesulfonamide substitution pattern in the target compound (CAS 2034621-85-5) produces a contiguous ortho/para-dimethyl arrangement on the phenyl ring, whereas the 2,5-dimethyl positional isomer (CAS 2034584-43-3) bears methyl groups at non-adjacent meta/para positions. This topological difference alters both molecular shape complementarity and the electronic character of the sulfonamide NH. In the 2,5-isomer, the ortho-methyl group exerts steric compression on the sulfonamide linker, potentially restricting conformational freedom relative to the 3,4-isomer where both methyl groups are distal to the sulfonamide attachment point . Published SAR on the pyrazolo[1,5-a]pyrimidine-benzenesulfonamide series demonstrates that substituent position on the benzene ring modulates kinase selectivity: in the Williamson et al. CDK2 inhibitor series, para-substituted benzenesulfonamides achieved CDK2 IC₅₀ = 2–17 nM with >40-fold selectivity over GSK-3β, while alternative substitution patterns yielded divergent selectivity profiles .

Kinase inhibitor Structure-activity relationship Positional isomer

Predicted Lipophilicity Differentiation: 3,4-Dimethyl vs. 4-Ethoxy-3-Methyl vs. Unsubstituted Parent

The 3,4-dimethyl substitution pattern imparts an intermediate lipophilicity profile within the pyrazolo[1,5-a]pyrimidine-benzenesulfonamide series. The unsubstituted parent compound N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (MW 274.30) has a predicted cLogP of approximately 1.0–1.3. The addition of two methyl groups in the 3,4-positions increases cLogP by approximately +1.0 log units (to an estimated 2.0–2.5), consistent with published methyl group π-contributions of ~0.5 log units each [1]. By comparison, the 4-ethoxy-3-methyl analog (CAS 2034621-97-9; MW 332.38) introduces a polar ether oxygen that partially offsets the lipophilicity gain of the ethyl group, yielding a predicted cLogP in a similar range (2.3–2.8) but with increased hydrogen-bond acceptor capacity . The lower molecular weight and absence of metabolically labile ether functionality in the 3,4-dimethyl compound suggest a differentiated pharmacokinetic liability profile that favors this analog for probe development where minimizing oxidative metabolism is prioritized [1].

Lipophilicity Drug-likeness Physicochemical property

Class-Level Kinase Inhibition Potency: Pyrazolo[1,5-a]pyrimidine Sulfonamides as Pim-1 and CDK2 Inhibitors

Although direct potency data for CAS 2034621-85-5 against specific kinases have not been reported in peer-reviewed primary literature, the class-level potency of closely related pyrazolo[1,5-a]pyrimidine sulfonamides provides a benchmark for expected activity. In a 2025 study by Mohammed et al., novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles bearing varied substituents were evaluated against Pim-1 kinase; the most potent inhibitors (4d, 5d, 9a) achieved IC₅₀ values of 0.61, 0.54, and 0.68 μM respectively, representing 1.5- to 1.7-fold improvement over the reference inhibitor quercetin (IC₅₀ = 0.91 μM) [1]. In the CDK2 space, Williamson et al. demonstrated that pyrazolo[1,5-a]pyrimidine-benzenesulfonamide hybrids can achieve CDK2 IC₅₀ values as low as 2–17 nM, with equipotent CDK1 inhibition and >40-fold selectivity over GSK-3β . More recently, Al-Harbi et al. (2024) reported dual CDK2/TRKA inhibitors from the pyrazolo[1,5-a]pyrimidine class with CDK2 IC₅₀ = 0.09–0.23 μM [2]. The 3,4-dimethylbenzenesulfonamide moiety of CAS 2034621-85-5 is hypothesized to engage the hydrophobic pocket adjacent to the sulfonamide binding region, analogous to the dimethyl substitution patterns explored in these published series; however, direct kinase profiling data are required to confirm this for the specific compound.

Pim-1 kinase CDK2 Anticancer Kinase inhibition

Synthetic Route Differentiation: Building Block Availability and Coupling Strategy for 3,4-Dimethyl vs. 2,5-Dimethyl Isomer

The synthetic route to the target compound (CAS 2034621-85-5) proceeds via coupling of pyrazolo[1,5-a]pyrimidin-6-amine with 3,4-dimethylbenzenesulfonyl chloride (CAS 2905-30-8) under standard sulfonamide-forming conditions (e.g., pyridine or Et₃N, DCM or DMF, 0°C to rt) . The sulfonyl chloride building block 3,4-dimethylbenzenesulfonyl chloride is widely commercially available in bulk quantities from multiple suppliers. By contrast, the 2,5-dimethyl positional isomer (CAS 2034584-43-3) has been described via a more complex Pd-catalyzed Buchwald-Hartwig coupling between 6-chloro-2-methylpyrazolo[1,5-a]pyrimidine and 2,5-dimethylbenzenesulfonamide, requiring palladium catalyst, ligand, and inert atmosphere conditions . The direct sulfonyl chloride route available for the 3,4-isomer offers advantages in scalability, cost, and amenability to parallel synthesis for SAR exploration compared to the Pd-catalyzed approach required for the 2,5-isomer. The 4-ethoxy-3-methyl analog (CAS 2034621-97-9) similarly requires a less common 4-ethoxy-3-methylbenzenesulfonyl chloride precursor, which has narrower commercial availability .

Synthetic accessibility Building block Buchwald-Hartwig coupling

Carbonic Anhydrase Inhibition: Sulfonamide Zinc-Binding Group Potential of the Pyrazolo[1,5-a]pyrimidine-benzenesulfonamide Scaffold

The sulfonamide (-SO₂NH-) moiety in CAS 2034621-85-5 is a recognized zinc-binding group (ZBG) capable of coordinating the catalytic Zn²⁺ ion in carbonic anhydrase (CA) active sites. Published primary literature on structurally related pyrazolo[1,5-a]pyrimidine-benzenesulfonamide hybrids demonstrates nanomolar CA inhibition: Gumus et al. (2021) reported compound 7a with hCA II Ki = 26.4 nM and hCA IX Ki = 23.0 nM, with the binding mode confirmed by X-ray crystallography (PDB 7MU3) [1]. More recently, Alsaeedi et al. (2025) designed pyrazolo[1,5-a]pyrimidine-based dual CA IX/XII and CDK6 inhibitors; sulfonamide-bearing compounds 7d, 11b, and 11d exhibited CA IX Ki values of 11.2, 18.4, and 19.7 nM, respectively, with compound 11c showing CA XII Ki = 8.7 nM and CDK6 IC₅₀ = 0.069 μM, comparable to the clinical CDK4/6 inhibitor palbociclib [2]. These class-level data establish that the benzenesulfonamide group in pyrazolo[1,5-a]pyrimidine hybrids reliably delivers nanomolar CA inhibition, suggesting CAS 2034621-85-5 may also possess CA inhibitory activity, though direct experimental confirmation is lacking. The 3,4-dimethyl substitution, which lacks the electron-withdrawing or hydrogen-bonding functionality at the para position present in the most potent published analogs, may modestly reduce CA binding affinity compared to compounds bearing 4-acetyl or 4-cyano substituents [1].

Carbonic anhydrase Sulfonamide zinc-binding Dual inhibitor

Evidence-Backed Application Scenarios for 3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034621-85-5)


Kinase Selectivity Profiling: Investigating the Impact of Contiguous 3,4-Dimethyl Substitution on Kinome-Wide Selectivity

CAS 2034621-85-5 is optimally deployed as a tool compound within a matched-pair analysis against its positional isomer (CAS 2034584-43-3, 2,5-dimethyl) to experimentally quantify how the spatial arrangement of methyl groups on the benzenesulfonamide ring governs kinase selectivity. The class-level precedent established by Williamson et al. (CDK2 IC₅₀ = 2–17 nM; PDB 1Y91 co-crystal structure) [1] and Heathcote et al. (compound 4k/BS-194, CDK2 IC₅₀ = 3 nM, CDK9 IC₅₀ = 90 nM, mean GI₅₀ = 280 nM across NCI-60 panel) [2] provides a validated kinome profiling framework against which the 3,4-dimethyl isomer can be benchmarked. Researchers should screen both isomers in parallel against a commercial kinase panel (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) to map positional-isomer-dependent selectivity fingerprints. This head-to-head experiment directly addresses the question: does the 3,4-dimethyl topology produce a kinase selectivity profile distinct from the 2,5-dimethyl topology?

Carbonic Anhydrase Counter-Screening: Deconvoluting Sulfonamide-Mediated CA Inhibition in Kinase-Focused Phenotypic Assays

Given that the sulfonamide group in CAS 2034621-85-5 is a canonical zinc-binding motif, and that structurally related pyrazolo[1,5-a]pyrimidine-benzenesulfonamides have demonstrated potent CA IX/XII inhibition (Ki = 6–26 nM) [1][2], any phenotypic readout (e.g., antiproliferative activity in MCF-7, HCT-116, or HepG-2 cells under normoxic and hypoxic conditions) should be deconvoluted by parallel testing against recombinant CA isoforms I, II, IX, and XII via stopped-flow CO₂ hydration assay. This is particularly critical if the compound shows activity in hypoxic tumor models where CA IX is upregulated. The 4-methoxy-substituted analog of this scaffold has been reported to exhibit HepG2 IC₅₀ = 10.5 μM with 54.25% growth inhibition, establishing that sub-100 μM cellular activity is achievable for this chemotype [3]; CA IX/XII contributions to this activity profile remain uncharacterized and represent a concrete experimental opportunity.

Medicinal Chemistry SAR Library Expansion: Leveraging the Straightforward Sulfonyl Chloride Coupling Route for Parallel Synthesis

The synthetic accessibility of CAS 2034621-85-5 via direct coupling of pyrazolo[1,5-a]pyrimidin-6-amine with commercially available 3,4-dimethylbenzenesulfonyl chloride (CAS 2905-30-8) [1] makes this compound an attractive core scaffold for parallel library synthesis. Compared to the 2,5-dimethyl isomer requiring Pd-catalyzed Buchwald-Hartwig coupling [2], the 3,4-isomer's one-step, room-temperature sulfonamide formation under mild basic conditions enables high-throughput analog generation. Researchers can systematically vary the sulfonyl chloride component to explore substituent effects at the 3- and 4-positions of the benzene ring while keeping the pyrazolo[1,5-a]pyrimidine core constant, directly testing SAR hypotheses derived from the class-level CDK2, Pim-1, and CA inhibition data [3][4]. This synthetic advantage positions CAS 2034621-85-5 as a preferred entry point over the 2,5-isomer for laboratories conducting iterative SAR campaigns under resource-constrained conditions.

Metabolic Stability Benchmarking: Comparing Alkyl vs. Alkoxy-Substituted Pyrazolo[1,5-a]pyrimidine Sulfonamides

The absence of an ether oxygen in the 3,4-dimethyl substitution pattern of CAS 2034621-85-5 distinguishes it from the 4-ethoxy-3-methyl analog (CAS 2034621-97-9) which contains a CYP450-labile O-dealkylation site. Researchers can deploy these two compounds as a matched pair in metabolic stability assays (human liver microsomes or hepatocyte incubations) to quantify the metabolic half-life penalty associated with the ethoxy substituent in this scaffold [1]. The pyrazolo[1,5-a]pyrimidine core itself is recognized for its favorable metabolic stability profile in certain substitution contexts, with the core scaffold contributing to enhanced metabolic resistance compared to pyrazolo[3,4-d]pyrimidine regioisomers [2]. This head-to-head metabolic stability comparison would directly inform the selection of substituents for in vivo probe development, where the 3,4-dimethyl compound may offer superior metabolic robustness over alkoxy-substituted congeners.

Quote Request

Request a Quote for 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.